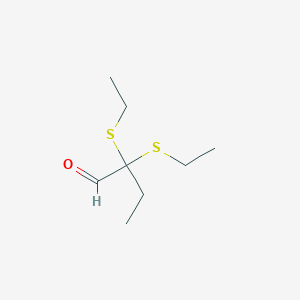
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate is a synthetic organic compound. It belongs to the class of pyrazolo-triazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the triazine ring: This step often involves the reaction of the pyrazole intermediate with cyanamide or its derivatives under acidic or basic conditions.
Methylation and amination: The final steps include methylation and amination reactions to introduce the methylamino and amino groups at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This can be used to alter the functional groups present in the molecule.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine
- 4-Amino-2-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine
- 2,4-Diamino-7-methyl-pyrazolo(1,5-a)-s-triazine
Uniqueness
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate is unique due to its specific substitution pattern and the presence of the hydrochloride hemihydrate form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Propriétés
| 71680-67-6 | |
Formule moléculaire |
C7H11ClN6 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
4-N,7-dimethylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N6.ClH/c1-4-3-5-10-6(8)11-7(9-2)13(5)12-4;/h3H,1-2H3,(H3,8,9,10,11);1H |
Clé InChI |
MPOAPVKETBTGMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1)N=C(N=C2NC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)






